Bis(3,6-diamino-10-methylacridin-10-ium) sulfate
Description
Bis(3,6-diamino-10-methylacridin-10-ium) sulfate is a synthetic acridinium derivative composed of two 3,6-diamino-10-methylacridinium cations paired with a sulfate anion (SO₄²⁻). The molecular formula is (C₁₄H₁₅N₃)₂·SO₄, with a monoisotopic mass of approximately 649.4 g/mol. This compound shares structural similarities with acridinium-based antiseptics and fluorescent dyes, such as acriflavine (3,6-diamino-10-methylacridin-10-ium chloride), but differs in its counterion and stoichiometry .
The 3,6-diamino substitution on the acridine ring enhances its planar aromatic structure, promoting intercalation with biomolecules like DNA. The methyl group at position 10 stabilizes the cationic charge, while the sulfate anion contributes to solubility and crystallinity.
Properties
CAS No. |
634614-05-4 |
|---|---|
Molecular Formula |
C28H28N6O4S |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
10-methylacridin-10-ium-3,6-diamine;sulfate |
InChI |
InChI=1S/2C14H13N3.H2O4S/c2*1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;1-5(2,3)4/h2*2-8H,1H3,(H3,15,16);(H2,1,2,3,4) |
InChI Key |
AGDVEFMKMGMEIA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,6-diamino-10-methylacridin-10-ium) sulfate typically involves the methylation of 3,6-diaminoacridine. The reaction is carried out in an acidic medium, often using sulfuric acid as the catalyst. The reaction conditions include maintaining a temperature of around 307 K and an ionic strength of 0.1 mol dm−3 .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale methylation processes. The reaction is optimized for higher yields and purity, often using advanced catalytic systems and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Bis(3,6-diamino-10-methylacridin-10-ium) sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as halogenated or hydroxylated forms. These derivatives often exhibit different chemical and physical properties, making them useful in various applications .
Scientific Research Applications
Bis(3,6-diamino-10-methylacridin-10-ium) sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a dye for visualizing chemical processes.
Biology: Employed as a fluorescent dye in microscopy and cell imaging studies.
Medicine: Utilized as an antiseptic agent in wound care and as a potential anticancer agent due to its ability to intercalate DNA.
Industry: Applied in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of Bis(3,6-diamino-10-methylacridin-10-ium) sulfate involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific molecular pathways, including those involved in cell division and apoptosis .
Comparison with Similar Compounds
Key Observations:
Functional Group Impact: The 3,6-diamino groups in this compound and acriflavine enhance their bioactivity and fluorescence compared to non-amino-substituted analogs (e.g., 10-methylacridinium derivatives) . Sulfate vs. Chloride: The sulfate anion may improve thermal stability and solubility in polar solvents compared to chloride salts, as seen in analogous ionic compounds .
Crystallographic Behavior: Methyl-substituted acridinium cations (e.g., 10-methyl or 9,10-dimethyl) form layered or perpendicular arrangements in crystals, influenced by steric hindrance and π-π stacking . This compound’s amino groups likely disrupt such packing, altering its solid-state properties.
Biological Activity :
- Acriflavine’s chloride salt exhibits antibacterial and anticancer properties due to its DNA-intercalating ability . The sulfate analog may retain these properties but with modified pharmacokinetics due to anion differences.
Research Findings and Limitations
This compound could serve similar roles but requires validation.
Structural Studies: Methyl sulfate salts like 10-methylacridinium methyl sulfate exhibit weak anion-cation interactions, favoring layered crystallographic arrangements . The bulkier sulfate in this compound may lead to distinct packing motifs.
Gaps in Knowledge: No direct studies on this compound were identified in the reviewed literature. Current inferences rely on structurally related compounds . Further research is needed to confirm its physicochemical and biological properties.
Biological Activity
Bis(3,6-diamino-10-methylacridin-10-ium) sulfate is a compound derived from the acridine family, notable for its vibrant fluorescence and significant biological activity, particularly its antibacterial properties. This article explores the compound's biological mechanisms, applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , consisting of two 3,6-diamino-10-methylacridinium cations paired with a sulfate anion. The structure contributes to its solubility and interaction with biological systems, particularly through its ability to intercalate DNA.
The primary mechanism through which this compound exerts its biological effects includes:
- DNA Intercalation : The compound intercalates between DNA base pairs, disrupting the normal structure and leading to replication errors and potential DNA damage.
- Inhibition of DNA Gyrase : It inhibits the activity of DNA gyrase, an essential enzyme for bacterial DNA replication.
- Antibacterial Activity : Studies indicate that this compound effectively inhibits bacterial growth by disrupting DNA replication processes.
Biological Activity Data
Research has demonstrated the following biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antibacterial | Inhibits growth of various bacterial strains by disrupting DNA replication. |
| Antiseptic | Used as an antiseptic drug to eliminate harmful microorganisms. |
| Fluorescent Dye | Employed in histological staining and fluorescence microscopy due to its strong fluorescence. |
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 3,6-Diaminoacridine | Contains amino groups at similar positions | Less fluorescent than this compound. |
| Acriflavine | Mixture of acridines | Used primarily as a histological dye and antiseptic. |
| Ethidium Bromide | Intercalating agent | Commonly used for nucleic acid visualization. |
Study 1: Antibacterial Efficacy
A study evaluating the antibacterial efficacy of this compound found that it significantly reduced bacterial counts in vitro against strains such as Escherichia coli and Staphylococcus aureus. The compound demonstrated an IC50 value comparable to established antibiotics, indicating its potential as a therapeutic agent.
Study 2: Fluorescence in Histology
In histological applications, this compound was used for tissue staining in cancer research. Its strong fluorescence allowed for clear visualization of cellular structures, enhancing diagnostic capabilities in histopathology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
